NU-7031
Overview
Description
NU-7031 is a potent inhibitor of the enzyme deoxyribonucleic acid-dependent protein kinase (DNA-PK). This compound has shown potential anticancer activity by inhibiting the repair of deoxyribonucleic acid (DNA) double-strand breaks, which are critical for cancer cell survival .
Scientific Research Applications
NU-7031 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of DNA-PK and its effects on DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA-PK in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy by sensitizing cancer cells to radiation and chemotherapy.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU-7031 involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-4-morpholin-4-ylchromen-2-one.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of 98%.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
NU-7031 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Comparison with Similar Compounds
Similar Compounds
NU-7441: Another DNA-PK inhibitor with similar anticancer properties.
KU-0060648: A dual inhibitor of DNA-PK and phosphatidylinositol 3-kinase (PI3K).
CC-115: An inhibitor of DNA-PK and mammalian target of rapamycin (mTOR).
Uniqueness
NU-7031 is unique in its high potency and selectivity for DNA-PK. This makes it a valuable tool for studying the role of DNA-PK in various cellular processes and for developing targeted cancer therapies .
Properties
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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